2-[3-(3,5-DIMETHYLPHENYL)-2-METHYLPROPYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The specific structure of this compound, featuring a 3,5-dimethylphenyl group and a 2-methylpropyl side chain, imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylphenylamine with a suitable aldehyde or ketone, followed by cyclization with a nitrogen source, can yield the desired benzodiazole structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the side chains, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodiazole compounds with various functional groups.
Scientific Research Applications
2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzoxazole
- 2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzothiazole
- 2-[3-(3,5-Dimethylphenyl)-2-methylpropyl]-1H-1,3-benzimidazole
Uniqueness
Compared to similar compounds, 2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-1,3-benzodiazole exhibits unique properties due to the presence of the benzodiazole ring and the specific substitution pattern
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-13-8-14(2)10-16(9-13)11-15(3)12-19-20-17-6-4-5-7-18(17)21-19/h4-10,15H,11-12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKNSONKNVZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CC2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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